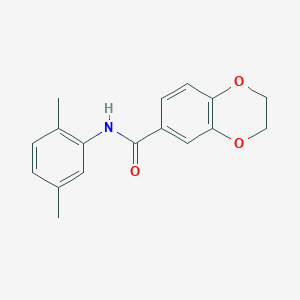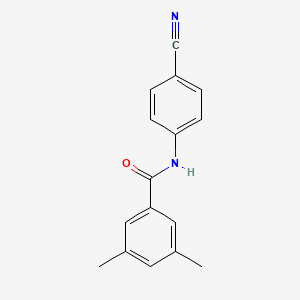![molecular formula C18H11NO4S B5813357 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)
3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the family of coumarin derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various cellular targets. For example, this compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This property makes this compound a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. This compound has also been found to exhibit anti-inflammatory activity, which can reduce inflammation in the body. This compound has also been found to exhibit antitumor activity, which can inhibit the growth of cancer cells. This compound has also been found to exhibit antimicrobial activity, which can inhibit the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various types of experiments. Another advantage of using this compound is its high yield synthesis method, which makes it easy to obtain in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could focus on the development of new formulations of this compound that improve its solubility in water, which could make it more useful in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. This compound has also been found to inhibit the activity of various enzymes, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one involves the condensation of 2-hydroxyacetophenone with 2-aminobenzoic acid to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then reacted with thioglycolic acid to form the final product, this compound. The overall yield of this synthesis method is around 70%.
Wissenschaftliche Forschungsanwendungen
3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. This compound has also been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4S/c20-14(10-24-18-19-13-6-2-4-8-16(13)23-18)12-9-11-5-1-3-7-15(11)22-17(12)21/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOWKDQNQIUBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5813288.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)

![3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide](/img/structure/B5813310.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)

![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)


![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)